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molecular formula C11H7F2NO2 B3203810 2-(5,7-Difluoroquinolin-6-yl)acetic acid CAS No. 1022091-46-8

2-(5,7-Difluoroquinolin-6-yl)acetic acid

Cat. No. B3203810
M. Wt: 223.17 g/mol
InChI Key: LBRGDCKCWSNZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071581B2

Procedure details

To a round-bottom flask containing 2-(5,7-difluoro-quinolin-6-yl)-malonic acid diethyl ester (2.48 g, 7.68 mmol) were added ethanol (77 mL) and 10% aqueous NaOH (103.2 mL). The solution was refluxed for 3 h. After such time the ethanol was removed under reduced pressure to form a yellow suspension and tetrahydrofuran (50 mL) was added to give a clear yellow solution which was placed in an ice bath and stirred. 6N Hydrochloric acid (50 ml) was slowly added to the solution to reach pH 1. The light orange solution was refluxed for another hour, at which time two layers formed. The top tetrahydrofuran layer was collected and the aqueous solution was extracted with dichloromethane. The organic layers were brined and dried with anhydrous sodium sulfate. The solution was then filtered and the filtrate was concentrated to obtain the title compound (1.20 g, 70.1%). 1H NMR (300 MHz, DMSO-d6) δ 12.82 (s, 1H), 8.98˜9.00 (m, 1H), 8.47˜8.50 (d, 1H), 7.61˜7.74 (m, 2H), 3.86 (s, 2H). ES-MS m/z: 224.2 (M++1).
Name
2-(5,7-difluoro-quinolin-6-yl)-malonic acid diethyl ester
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
103.2 mL
Type
reactant
Reaction Step Three
Quantity
77 mL
Type
solvent
Reaction Step Three
Yield
70.1%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:23])[CH:5]([C:11]1[C:12]([F:22])=[C:13]2[C:18](=[CH:19][C:20]=1[F:21])[N:17]=[CH:16][CH:15]=[CH:14]2)C(OCC)=O)C.[OH-].[Na+].Cl>C(O)C>[F:22][C:12]1[C:11]([CH2:5][C:4]([OH:23])=[O:3])=[C:20]([F:21])[CH:19]=[C:18]2[C:13]=1[CH:14]=[CH:15][CH:16]=[N:17]2 |f:1.2|

Inputs

Step One
Name
2-(5,7-difluoro-quinolin-6-yl)-malonic acid diethyl ester
Quantity
2.48 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C=1C(=C2C=CC=NC2=CC1F)F)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
103.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
77 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After such time the ethanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to form a yellow suspension and tetrahydrofuran (50 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to give a clear yellow solution which
CUSTOM
Type
CUSTOM
Details
was placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The light orange solution was refluxed for another hour, at which time two layers
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The top tetrahydrofuran layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=CC=NC2=CC(=C1CC(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 70.1%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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